REACTION_CXSMILES
|
[Li]CCCC.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([F:20])([F:19])[C:15]([F:18])([F:17])[F:16])=[CH:10][CH:9]=1.[C:21](Cl)(=[O:23])[CH3:22]>CCCCCC.C1COCC1.CCOCC.[Cl-].[Zn+2].[Cl-]>[CH3:6][O:7][C:8]1[CH:9]=[CH:10][C:11]([C:14]([F:19])([F:20])[C:15]([F:16])([F:17])[F:18])=[CH:12][C:13]=1[C:21](=[O:23])[CH3:22] |f:6.7.8|
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Name
|
|
Quantity
|
7.4 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Quantity
|
3.5 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)C(C(F)(F)F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CCCCCC
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Name
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Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
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Smiles
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CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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[Cl-].[Zn+2].[Cl-]
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Name
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|
Quantity
|
1.33 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)Cl
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The medium is stirred for 30 minutes at −70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for 45 minutes at 0° C
|
Duration
|
45 min
|
Type
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STIRRING
|
Details
|
After stirring for 10 minutes at 0° C.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The medium is then deoxygenated with nitrogen and 332 mg of benzyl(chloro)bis(triphenylphosphine)palladium in 5 ml of anhydrous THF
|
Type
|
ADDITION
|
Details
|
are introduced
|
Type
|
STIRRING
|
Details
|
The medium is stirred for 2 hours 30 minutes at 0° C.
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
for 72 hours at RT
|
Duration
|
72 h
|
Type
|
ADDITION
|
Details
|
The medium is poured onto 2.5M HCl solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The organic phase is washed with 5% NaHCO3 in water, with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over MgSO4 and evaporation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |